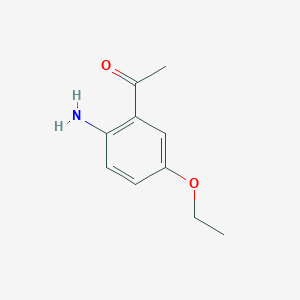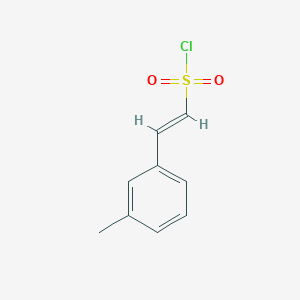
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline ring system with an ethoxy group at the 6th position and a hydrochloride salt form, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with aniline derivatives and ethyl cyanoacetate.
Reaction Conditions: The reaction proceeds through a multi-component reaction involving the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael addition with 2-alkenyl anilines.
Catalysts and Solvents: Common catalysts include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the reaction is often carried out in solvents like chloroform or ethanol.
Industrial Production Methods
In industrial settings, the production of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of decahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Decahydroquinoline derivatives.
Substitution Products: Various substituted tetrahydroquinolines.
科学的研究の応用
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves:
Molecular Targets: It targets various enzymes and receptors in the body, including β3-adrenergic receptors.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Effects: It exerts its effects by binding to specific molecular targets, leading to changes in cellular functions and biological responses.
類似化合物との比較
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group but shares the tetrahydroquinoline core.
6-bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Contains a bromine atom at the 6th position instead of an ethoxy group.
Uniqueness
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
6-ethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H |
InChIキー |
QUIUVRBLDAHRLU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)NCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)







![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)



![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)
